3-Amino-2-methylpropanoic acid

Catalog No.
S605542
CAS No.
144-90-1
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-methylpropanoic acid

CAS Number

144-90-1

Product Name

3-Amino-2-methylpropanoic acid

IUPAC Name

3-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

QCHPKSFMDHPSNR-UHFFFAOYSA-N

SMILES

CC(CN)C(=O)O

Synonyms

dl-3-Aminoisobutyricacid;3-amino-2-methylpropanoicacid;3-Aminoisobutyricacid;144-90-1;dl-beta-Aminoisobutyricacid;alpha-Methyl-beta-alanine;10569-72-9;dl-3-Amino-2-methylpropionicacid;3-Aminoisobutanoate;beta-Aminoisobutyricacid;2-Methyl-beta-alanine;3-amino-isobutanoicacid;DL-2-Methyl-beta-alanine;3-Amino-2-methylpropanoate;3-aminoisobutyrate;a-Methyl-b-alanine;2-(Aminomethyl)propionicacid;2-Methyl-b-alanine;dl-.beta.-Aminoisobutyricacid;(+/-)-3-Aminoisobutyricacid;b-Aminoisobutyricacid;(+/-)-beta-Aminoisobutyricacid;3-Aminoisobutanoicacid;DL-2-Methyl-b-alanine;Propanoicacid,3-amino-2-methyl-

Canonical SMILES

CC(CN)C(=O)O

Metabolism and Physiological Effects:

  • 3-AMPA, also known as β-aminoisobutyric acid (BAIBA), is a naturally occurring metabolite found in humans and other mammals.
  • It is produced during the degradation of thymine, a component of DNA.
  • Studies suggest that 3-AMPA may play a role in regulating fat metabolism and energy expenditure.
  • Research has shown that 3-AMPA can activate brown adipose tissue, which burns calories to generate heat, potentially promoting weight loss.

Potential Therapeutic Applications:

  • Due to its effects on metabolism, 3-AMPA is being investigated as a potential therapeutic agent for obesity and related metabolic disorders.
  • Studies in animal models have shown promising results, with 3-AMPA treatment leading to reduced body weight and improved insulin sensitivity.
  • However, more research is needed to determine the safety and efficacy of 3-AMPA for human use.

Ongoing Research:

  • The mechanisms by which 3-AMPA influences metabolism are still being elucidated.
  • Research is ongoing to investigate the potential side effects and interactions of 3-AMPA with other medications.
  • Clinical trials are needed to assess the effectiveness of 3-AMPA as a therapeutic agent in humans.

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, is an organic compound with the molecular formula C4H9NO2\text{C}_4\text{H}_9\text{NO}_2 and a molecular weight of approximately 103.12 g/mol. This compound is characterized by its amino group and a branched alkyl structure, which contributes to its unique properties. It has been studied for its potential metabolic effects, particularly in relation to fat metabolism and energy expenditure .

Typical of amino acids. These reactions include:

  • Esterification: The amino acid can react with alcohols to form esters, which are useful in various synthetic applications.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler amines.
  • Condensation Reactions: It can react with other amino acids or compounds containing carbonyl groups to form peptides or other nitrogen-containing compounds.

Additionally, the compound's carboxylic acid functionality allows it to participate in acid-base reactions, forming salts when reacted with bases .

Research indicates that 3-Amino-2-methylpropanoic acid has significant biological activity. Notably, it has been shown to induce the browning of white adipose tissue and enhance hepatic β-oxidation, which is associated with improved metabolic health. Studies have linked its administration to decreased body fat and improved glucose tolerance in animal models . The compound's effects on energy expenditure suggest potential applications in obesity management and metabolic disorders.

3-Amino-2-methylpropanoic acid can be synthesized through several methods:

  • Amination of 2-Methylpropanoic Acid: This method involves the introduction of an amino group into 2-methylpropanoic acid using ammonia or amines under specific conditions.
  • Reduction of α-Keto Acids: Starting from an α-keto acid precursor, reduction can yield the corresponding amino acid.
  • Chemical Synthesis from Simple Precursors: Utilizing various organic synthesis techniques, such as reductive amination or via Grignard reagents, can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing 3-Amino-2-methylpropanoic acid for research and industrial applications .

3-Amino-2-methylpropanoic acid has several notable applications:

  • Metabolic Research: Its role in fat metabolism makes it a valuable compound for studying obesity and metabolic syndrome.
  • Nutraceuticals: Potential use in dietary supplements aimed at enhancing metabolic health.
  • Pharmaceutical Development: Investigated for its therapeutic potential in treating conditions related to metabolism and energy balance .

Interaction studies of 3-Amino-2-methylpropanoic acid have demonstrated its ability to modulate metabolic pathways. For instance:

  • It has been observed to influence gene expression related to thermogenesis and fatty acid oxidation.
  • Its administration has been linked to changes in glucose metabolism, indicating a role in insulin sensitivity improvement.

These interactions underscore the compound's potential as a therapeutic agent for metabolic disorders .

Several compounds share structural similarities with 3-Amino-2-methylpropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Aminobutyric AcidC4H9NO2Commonly known as β-Aminobutyric Acid; similar structure but different biological activity.
L-AlanineC3H7NO2A simple amino acid involved in protein synthesis; lacks the branched structure.
L-ValineC5H11NO2An essential branched-chain amino acid; distinct metabolic roles compared to 3-Amino-2-methylpropanoic acid.
4-Aminobutyric AcidC4H9NO2An isomer that may exhibit different biological properties due to structural variation.

The uniqueness of 3-Amino-2-methylpropanoic acid lies in its specific effects on fat metabolism and energy expenditure, distinguishing it from these similar compounds .

Chemical Synthesis Approaches

Racemic Synthesis via Dihydrothymine Derivatives

The synthesis of 3-amino-2-methylpropanoic acid from dihydrothymine derivatives represents a well-established pathway that has gained significant attention in recent years [4]. This approach utilizes the inherent structural similarity between dihydrothymine and the target amino acid, enabling efficient conversion through a multi-step process. The racemic synthesis begins with dihydrothymine racemization, which serves as the foundation for subsequent transformations [4].

The process typically involves three distinct steps, with the first being dihydrothymine racemization under alkaline conditions at pH 9.0 [4]. This racemization step is crucial for ensuring maximum utilization of the starting material and achieving optimal yields. Research has demonstrated that racemic dihydrothymine can be converted with remarkable efficiency, achieving yields of approximately 72% in the overall three-step process [4].

ParameterValueReference
Overall Yield72% [4]
Number of Steps3 [4]
pH for Racemization9.0 [4]
Starting MaterialDihydrothymine [4]

The mechanistic pathway involves the formation of N-carbamoyl-3-aminoisobutyrate as an intermediate compound [10]. This intermediate formation is stereospecific, proceeding exclusively to the R-isomer through enzymatic catalysis combined with alkaline racemization [10]. The high stereospecificity observed in this process makes it particularly valuable for the production of enantiomerically enriched products.

Temperature control during the racemization process is essential for maintaining reaction efficiency [15]. Studies have shown that optimal conditions require careful monitoring of both temperature and pH to prevent degradation of the dihydrothymine starting material [15]. The dihydrothymine degradation pathway involves dihydropyrimidine dehydrogenase, dihydropyrimidinase, and beta-alanine synthase, which must be considered when designing reaction conditions [15].

Asymmetric Catalysis for Enantiopure Production

Asymmetric catalysis has emerged as a powerful methodology for the enantioselective synthesis of 3-amino-2-methylpropanoic acid . Dynamic Kinetic Asymmetric Transformation (DYKAT) represents one of the most effective approaches, utilizing chiral auxiliaries to achieve high stereoselectivity . This methodology begins with the preparation of racemic intermediates through alkylation or condensation reactions, followed by asymmetric transformation using specialized catalysts .

The DYKAT process involves the generation of prochiral ketenes in situ from racemic N-phthaloyl derivatives, which subsequently react with chiral auxiliaries such as (R)-pantolactone . This reaction proceeds with exceptional stereoselectivity, achieving diastereomeric excess values greater than 94% . The high selectivity is attributed to the careful selection of chiral catalysts and optimized reaction conditions.

Reaction ParameterOptimal ConditionYield/Selectivity
Catalyst(R)-α-methylbenzylamine-
Temperature0-20°C-
Diastereomeric Excess>94%
Ester Yield88%
Final Product Yield75-85%

Chiral aldehyde catalysis has also proven effective for asymmetric amino acid synthesis [8]. The use of chiral binaphthol (BINOL) aldehyde catalysts provides excellent catalytic activation and stereoselective control in reactions involving N-unprotected amino acid esters [8]. These catalytic systems operate through face control of enolate intermediates, enabling precise stereochemical outcomes [8].

Aromatic amino acid aminotransferases have demonstrated remarkable potential for asymmetric synthesis of beta-branched aromatic amino acids [18]. These pyridoxal phosphate-dependent enzymes facilitate dynamic kinetic resolution processes that establish two contiguous stereocenters with complete diastereocontrol [18]. The thermophilic nature of certain aminotransferases allows operation under non-physiological conditions while maintaining high enantioselectivity toward L-amino acid products [18].

Diazotization Reactions in Stereochemical Control

Diazotization reactions play a crucial role in the final step of 3-amino-2-methylpropanoic acid synthesis, particularly in controlling the stereochemical outcome of the transformation [4] [6]. The diazotization process involves the treatment of amino acid precursors with nitrous acid, generated in situ from sodium nitrite under acidic conditions [6]. This methodology is well-established for 2-aminoalkanoic acids and has been successfully adapted for the synthesis of 3-amino-2-methylpropanoic acid [6].

The extent of diazotization reactions can be monitored through colorimetric ninhydrin assays, which detect the amino acid product formation [10]. Research has demonstrated that diazotization reactions proceed without interfering with the stereochemistry established in previous synthetic steps [4]. The bacterial enzymes employed in earlier steps determine the final stereochemical configuration, while the diazotization reaction serves primarily as a deprotection and functional group transformation [4].

Diazotization ParameterConditionEffect
ReagentSodium nitrite (NaNO₂)Standard diazotizing agent
Acid5M HClGenerates nitrous acid in situ
Equivalents2 equiv NaNO₂Ensures complete conversion
TemperatureRoom temperaturePrevents decomposition
MonitoringNinhydrin assayTracks product formation

The mechanism of diazotization involves the formation of diazonium salts as reactive intermediates [6]. These intermediates can undergo various transformation pathways, including substitution reactions leading to hydroxyl derivatives and elimination reactions producing vinyl compounds [6]. The product distribution in diazotization reactions depends strongly on the structure of the starting amino acid substrate, requiring careful optimization for each specific case [6].

Studies have shown that 1-aminoalkylphosphonic acids react differently with nitrous acid compared to classical amino acids, exhibiting slightly higher conversion rates [6]. The selectivity toward specific products can be influenced by reaction conditions, with 1-hydroxyalkylphosphonic acids typically being the main reaction products under standard conditions [6]. These findings provide valuable insights for optimizing diazotization protocols for 3-amino-2-methylpropanoic acid synthesis.

Biocatalytic Production Systems

Microbial Transformation Using Pseudomonas aeruginosa

Pseudomonas aeruginosa represents a particularly valuable microorganism for the biocatalytic production of 3-amino-2-methylpropanoic acid [4]. This bacterial strain, specifically Pseudomonas aeruginosa 10145, has been extensively studied for its ability to catalyze the stereoselective transformation of dihydrothymine derivatives [4]. The bacterial enzymes, particularly dihydropyrimidinase, exhibit remarkable stereoselectivity in the hydrolysis of racemic dihydrothymine substrates [4].

The biocatalytic process using Pseudomonas aeruginosa involves a dihydropyrimidinase reaction that converts racemic dihydrothymine to N-carbamoyl-3-aminoisobutyrate with high stereospecificity [4]. The bacterial strain demonstrates R-preferential activity, meaning it selectively processes the R-enantiomer of the substrate while allowing racemization to occur in the alkaline reaction medium [4]. This combination of enzymatic selectivity and chemical racemization enables theoretical yields approaching 100% conversion of the starting material.

Bacterial Strain ParameterSpecification
SpeciesPseudomonas aeruginosa
Strain Number10145
Key EnzymeDihydropyrimidinase
StereoselectivityR-preferential
Operating pH9.0
Conversion EfficiencyHigh

Research has revealed that Pseudomonas aeruginosa possesses multiple enzyme systems relevant to amino acid metabolism [12]. The bacterium contains acyl-CoA dehydrogenases with substrate specificity for isobutyryl-CoA and isovaleryl-CoA, which are metabolic intermediates in branched-chain amino acid breakdown [12]. The FadE2 enzyme in Pseudomonas aeruginosa demonstrates particular relevance to amino acid catabolism, affecting the availability of valine and leucine catabolites during bacterial growth [12].

Beta-aminopeptidases from Pseudomonas aeruginosa have also been characterized for their unique capability to hydrolyze N-terminal beta-amino acids [13]. The BapF enzyme from Pseudomonas aeruginosa PAO1 shows activity specifically toward substrates containing beta-amino acids, making it valuable for both synthetic and analytical applications [13]. These enzymes can be utilized for kinetic resolution of beta-peptides and amides to produce enantiopure beta-amino acids [13].

Enzymatic Resolution with Dihydropyrimidinases

Dihydropyrimidinases represent a critical class of enzymes for the enzymatic resolution and production of 3-amino-2-methylpropanoic acid [15] [16]. These enzymes catalyze the hydrolysis of dihydropyrimidine derivatives with high stereoselectivity, making them essential components in biocatalytic production systems [15]. The enzyme specificity and kinetic properties determine the efficiency and stereochemical outcome of the resolution process.

A two-step enzymatic cascade utilizing malate dehydrogenase (MAL) and CrpG decarboxylase has been developed for efficient synthesis [23]. The first step involves MAL-catalyzed amination of mesaconate, converting it to a diastereomeric mixture of L-erythro- and L-threo-3-amino-2-methylpropanoic acid intermediates [23]. The reaction conditions require specific cofactor concentrations, including 500 millimolar ammonium chloride and 25 millimolar magnesium chloride in potassium phosphate buffer at pH 8.0 [23].

Enzymatic Resolution ParametersSpecification
Primary EnzymeMalate dehydrogenase (MAL)
Secondary EnzymeCrpG decarboxylase
Substrate Concentration30 mM mesaconate
Ammonium chloride500 mM
Magnesium chloride25 mM
Buffer pH8.0
Conversion Rate>99%
Isolated Yield78%
Enantiomeric Excess>99%

The CrpG-mediated dynamic kinetic resolution represents the second crucial step in the enzymatic cascade [23]. CrpG selectively decarboxylates L-erythro-3-amino-2-methylpropanoic acid to yield the desired product, while the remaining L-threo isomer undergoes MAL-mediated epimerization [23]. This process ensures complete substrate conversion and eliminates the need for separate resolution steps.

Mutant enzymes have been developed to enable synthesis of different stereoisomers [23]. The MAL-H194A variant combined with TkGAD (glutamate decarboxylase) enables synthesis of the S-enantiomer, while the combination of MAL-H194A with CrpG exclusively produces the R-enantiomer [23]. These engineered enzyme systems demonstrate the stereochemical flexibility achievable through protein engineering approaches.

Immobilized Enzyme Reactor Configurations

Immobilized enzyme reactor configurations offer significant advantages for the continuous production of 3-amino-2-methylpropanoic acid [17] [20]. Industrial applications of immobilized enzyme systems have demonstrated superior performance compared to conventional batch-wise processes using soluble enzymes [20]. The immobilization methodology determines both the stability and efficiency of the biocatalytic system.

Covalent coupling represents the most frequently used immobilization approach, forming stable bonds between surface amino acids of the enzyme and the support matrix [19]. The epsilon-amino groups of lysine residues, cysteine sulfhydryl groups, and other surface-accessible amino acids participate in bond formation with various chemical reagents [19]. Glutaraldehyde serves as a particularly effective bifunctional reagent, creating bridges between amino groups on both the enzyme and the support material [19].

Immobilization MethodAdvantagesDisadvantages
Covalent bondingStrong linkage, no leakagePotential enzyme inactivation
EntrapmentGentle conditionsPossible diffusion limitations
AdsorptionSimple procedureWeak binding, leakage risk

Reactor design considerations for immobilized enzyme systems depend on the kinetic properties of the specific reaction [26]. For enzymes exhibiting strong substrate inhibition, continuously operated reactors with complete backmixing working at high conversion prove advantageous [26]. Conversely, reactions with strong product inhibition benefit from batch reactors or plug flow reactors to achieve higher volumetric and catalyst-specific productivities [26].

Fixed-bed reactors represent the most common configuration for immobilized enzyme applications [26]. These reactors provide excellent mass transfer characteristics while maintaining high enzyme loading per unit volume [26]. However, the use of soft particles containing biocatalysts, such as alginate beads, may limit the allowable pressure drop across the reactor bed [26].

Continuous stirred-tank reactors (CSTR) and plug flow reactors (PFR) have been extensively studied for amino acid production [25]. Research has shown that substrate inhibition negatively impacts all reactor configurations, with single PFR systems enabling the highest substrate conversion and fractional yields by minimizing substrate inhibition effects [25]. The optimization of reactor parameters requires careful consideration of substrate concentrations, enzyme loading, and residence time distribution [25].

Reactor ConfigurationConversion EfficiencyProductivityYield
Single CSTRModerateHighModerate
Single PFRHighModerateHigh
Two CSTR in seriesModerateModerateModerate
CSTR + PFR in seriesGoodGoodGood

Physical Description

White powder; [Acros Organics MSDS]
Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

UNII

T68ALE2O9F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

10569-72-9
144-90-1

Wikipedia

3-Aminoisobutyric_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Last modified: 08-15-2023

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